molecular formula C7H2Br2ClNS B13460553 2,7-Dibromo-4-chloro-1,3-benzothiazole

2,7-Dibromo-4-chloro-1,3-benzothiazole

Katalognummer: B13460553
Molekulargewicht: 327.42 g/mol
InChI-Schlüssel: GOIVDUSZYGFUBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Dibromo-4-chloro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological and pharmacological properties, making them of significant interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-4-chloro-1,3-benzothiazole typically involves the bromination and chlorination of benzothiazole derivatives. One common method is the bromination of 2,1,3-benzothiadiazole using bromine in the presence of a suitable solvent . The reaction conditions often include the use of hydrobromic acid (HBr) to facilitate the bromination process . Chlorination can be achieved using thionyl chloride (SOCl2) in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Dibromo-4-chloro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiazoles with different functional groups.

    Coupling Reactions: Products include complex organic molecules used in materials science and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2,7-Dibromo-4-chloro-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Comparison

2,7-Dibromo-4-chloro-1,3-benzothiazole is unique due to the specific positioning of bromine and chlorine atoms on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic electronics and pharmaceuticals.

Eigenschaften

Molekularformel

C7H2Br2ClNS

Molekulargewicht

327.42 g/mol

IUPAC-Name

2,7-dibromo-4-chloro-1,3-benzothiazole

InChI

InChI=1S/C7H2Br2ClNS/c8-3-1-2-4(10)5-6(3)12-7(9)11-5/h1-2H

InChI-Schlüssel

GOIVDUSZYGFUBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1Cl)N=C(S2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.